methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate typically involves multiple steps:
Formation of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simple precursors like guanine or xanthine. These reactions often involve alkylation, oxidation, and cyclization steps under controlled conditions.
Attachment of the Octyl Chain: The octyl chain is introduced via alkylation reactions, typically using octyl halides in the presence of a base.
Esterification: The final step involves the esterification of the purine derivative with methyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the benzoate or purine moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The purine core could mimic natural substrates or inhibitors, while the benzoate ester might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in respiratory diseases.
Methyl 4-hydroxybenzoate: A simpler ester used as a preservative.
Uniqueness
Methyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate is unique due to its combination of a purine core with a benzoate ester and an octyl chain. This structure provides a balance of hydrophilic and hydrophobic properties, potentially enhancing its solubility and bioavailability compared to simpler analogs.
Properties
Molecular Formula |
C23H30N4O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 4-(1,3-dimethyl-7-octyl-2,6-dioxopurin-8-yl)oxybenzoate |
InChI |
InChI=1S/C23H30N4O5/c1-5-6-7-8-9-10-15-27-18-19(25(2)23(30)26(3)20(18)28)24-22(27)32-17-13-11-16(12-14-17)21(29)31-4/h11-14H,5-10,15H2,1-4H3 |
InChI Key |
AWZCGDAXCQMINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1OC3=CC=C(C=C3)C(=O)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.